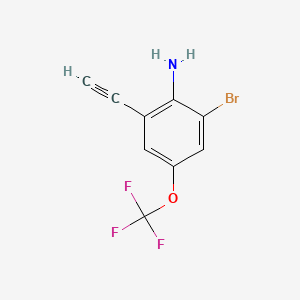
2-Bromo-6-ethynyl-4-(trifluoromethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-ethynyl-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C9H5BrF3NO It is a derivative of aniline, featuring a bromine atom, an ethynyl group, and a trifluoromethoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-ethynyl-4-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-ethynyl-4-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like triethylamine are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted anilines.
Coupling Reactions: Products include biaryl compounds or extended conjugated systems.
Oxidation and Reduction Reactions: Products include quinones or reduced amines.
Aplicaciones Científicas De Investigación
2-Bromo-6-ethynyl-4-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-ethynyl-4-(trifluoromethoxy)aniline depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The ethynyl group can form strong bonds with target molecules, while the trifluoromethoxy group can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-(trifluoromethoxy)aniline: Similar structure but lacks the ethynyl group.
2-Bromo-6-methyl-4-(trifluoromethoxy)aniline: Similar structure but has a methyl group instead of an ethynyl group.
2,6-Dibromo-4-(trifluoromethoxy)aniline: Contains an additional bromine atom.
Uniqueness
2-Bromo-6-ethynyl-4-(trifluoromethoxy)aniline is unique due to the presence of the ethynyl group, which provides additional reactivity and versatility in chemical synthesis. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C9H5BrF3NO |
|---|---|
Peso molecular |
280.04 g/mol |
Nombre IUPAC |
2-bromo-6-ethynyl-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C9H5BrF3NO/c1-2-5-3-6(15-9(11,12)13)4-7(10)8(5)14/h1,3-4H,14H2 |
Clave InChI |
YBJGFGBAMDMORO-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C(=CC(=C1)OC(F)(F)F)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


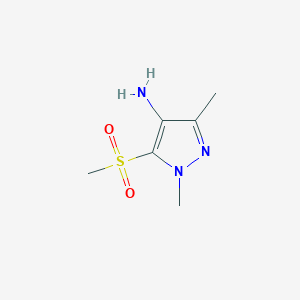
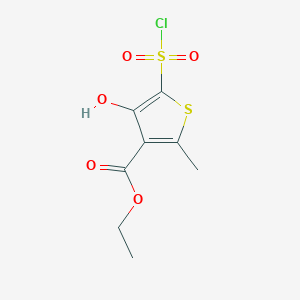


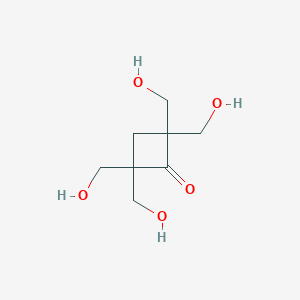
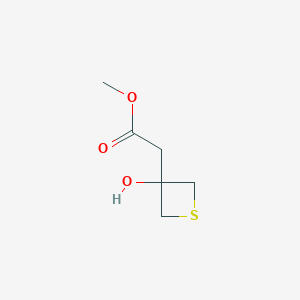
![Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate](/img/structure/B13467623.png)
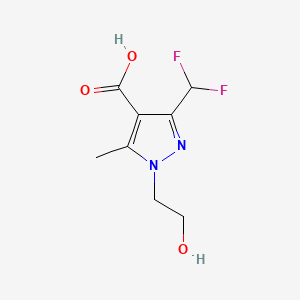


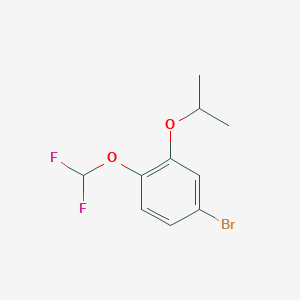

![2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13467641.png)
![(2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide](/img/structure/B13467643.png)
